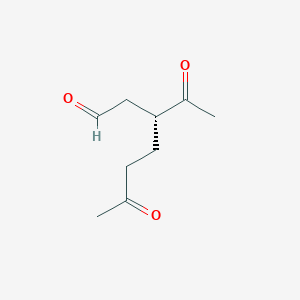
Heptanal, 3-acetyl-6-oxo-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanal, 3-acetyl-6-oxo-, (3R)- is a chemical compound with the molecular formula C10H16O3 It is a derivative of heptanal, characterized by the presence of an acetyl group at the third carbon and an oxo group at the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 3-acetyl-6-oxo-, (3R)- can be achieved through several synthetic routes. One common method involves the aldol condensation of heptanal with acetone, followed by oxidation to introduce the oxo group at the sixth carbon. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by an oxidizing agent like potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of Heptanal, 3-acetyl-6-oxo-, (3R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Heptanal, 3-acetyl-6-oxo-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptanal, 3-acetyl-6-oxo-, (3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Heptanal, 3-acetyl-6-oxo-, (3R)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Heptanal, 3-acetyl-6-oxo-, (3R)- can be compared with other similar compounds such as:
Heptanal: Lacks the acetyl and oxo groups, making it less reactive.
3-Methyl-6-oxoheptanal: Similar structure but with a methyl group instead of an acetyl group.
Heptanoic acid, 6-oxo-: Contains a carboxylic acid group instead of an aldehyde group.
Propiedades
Número CAS |
185197-81-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(3R)-3-acetyl-6-oxoheptanal |
InChI |
InChI=1S/C9H14O3/c1-7(11)3-4-9(5-6-10)8(2)12/h6,9H,3-5H2,1-2H3/t9-/m1/s1 |
Clave InChI |
CWEQHJLFCKMWEE-SECBINFHSA-N |
SMILES isomérico |
CC(=O)CC[C@H](CC=O)C(=O)C |
SMILES canónico |
CC(=O)CCC(CC=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


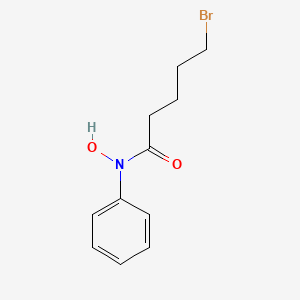
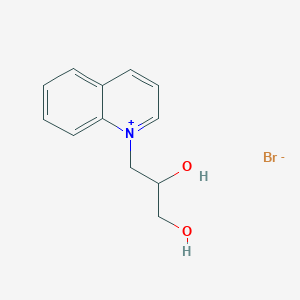
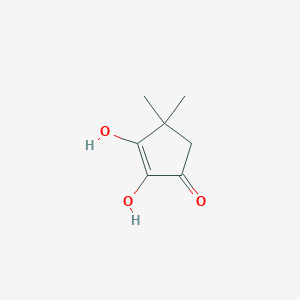
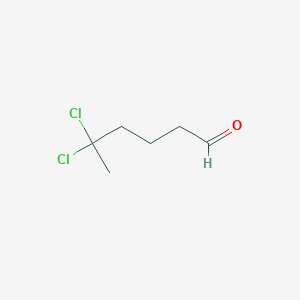
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
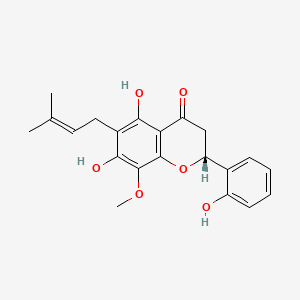
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
